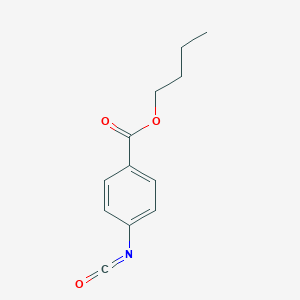

4-异氰酸苯甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

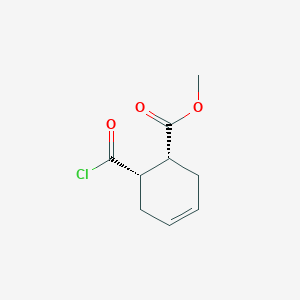

Synthesis Analysis

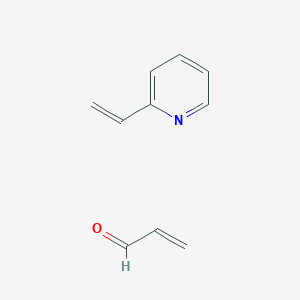

The synthesis of related compounds such as "4-Vinylbenzoyl azide" demonstrates methodologies that could be adapted for synthesizing compounds like "Butyl 4-isocyanatobenzoate". For instance, 4-Vinylbenzoyl azide was synthesized from p-vinylbenzoic acid, demonstrating a process that involves the transformation of functional groups to achieve desired isocyanato groups through thermal rearrangements and polymerization processes (Klinger, Chang, & Théato, 2007).

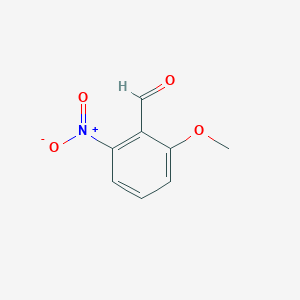

Molecular Structure Analysis

The molecular structure of compounds structurally related to "Butyl 4-isocyanatobenzoate" can be quite complex. For example, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate revealed a unique macrocyclic tetramer structure, showcasing the potential complexity of structurally related compounds (Gielen et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving isocyanate groups, such as those in "Butyl 4-isocyanatobenzoate", include the Curtius rearrangement, where acyl azide groups are transformed into isocyanato groups. These reactions can proceed quantitatively under specific conditions, showcasing the reactivity of the isocyanato functional group (Klinger, Chang, & Théato, 2007).

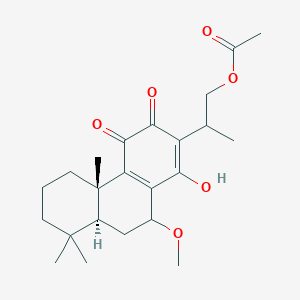

Physical Properties Analysis

The physical properties of compounds similar to "Butyl 4-isocyanatobenzoate" are influenced by their molecular structure. For instance, the molecular structure analysis of 3,4-Di-t-butylbenzoic acid, a compound with structural similarities, offers insights into the potential physical properties of "Butyl 4-isocyanatobenzoate", such as melting points and solubility characteristics (Hambley, Sternhell, & Tansey, 1990).

Chemical Properties Analysis

The chemical properties of "Butyl 4-isocyanatobenzoate" can be inferred from studies on similar compounds. For example, the study on tert-Butyl peroxybenzoate-mediated isocyanobiaryl insertion showcases the reactivity of the isocyanate group in forming new C-C bonds via C(sp3)-H/C(sp2)-H bond functionalization, illustrating the types of chemical transformations that "Butyl 4-isocyanatobenzoate" might undergo (Cao et al., 2014).

科学研究应用

1. Biological and Environmental Interactions

Research suggests that butyl 4-isocyanatobenzoate derivatives, such as butyl paraben, interact with biological systems and the environment in various ways. Studies indicate that butyl paraben can adversely affect the male reproductive system in mice, suggesting a potential for endocrine disruption. Moreover, these compounds are known to exert a weak estrogenic activity in estrogen receptor assays in vitro and in uterotrophic assays in vivo (Oishi, 2002). Additionally, butyl paraben and its derivatives show hepatotoxicity and dermal toxicity in vitro models, with butyl paraben causing concentration-dependent decreases in cell viability (Kizhedath, Wilkinson, & Glassey, 2019).

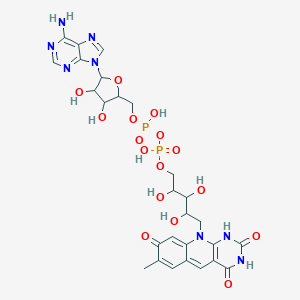

2. Metabolic Pathways and Degradation

Investigations into the metabolism of parabens, including butyl 4-isocyanatobenzoate derivatives, highlight the role of hepatic esterases and UDP-glucuronosyltransferases in humans. These enzymes are involved in the hydrolysis and glucuronidation of parabens, suggesting that these compounds do not accumulate in human tissue, pointing to their metabolic pathways and degradation mechanisms (Abbas et al., 2010).

3. Analytical Detection and Quantification

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method has been developed for the quantification of butyl 4-isocyanatobenzoate derivatives in food. The method provides insights into the occurrence and concentration of these compounds in food products, aiding in understanding their distribution and potential exposure (Cao et al., 2013).

4. Chemical Synthesis and Applications

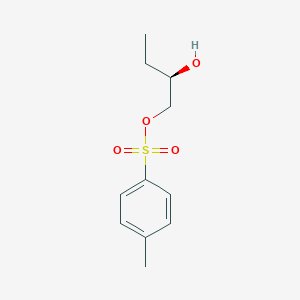

Studies focus on the synthesis of chiral Ag(I) and Pt(II) complexes of ditopic N-heterocyclic carbenes derived from butyl and isopropyl derivatives of butyl 4-isocyanatobenzoate. These complexes are characterized for their structural and spectroscopic properties, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Marshall et al., 2012).

属性

IUPAC Name |

butyl 4-isocyanatobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCGQSQNUXNTNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399440 |

Source

|

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-isocyanatobenzoate | |

CAS RN |

102561-47-7 |

Source

|

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)